![molecular formula C15H15N3O2 B3025034 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1017485-42-5](/img/structure/B3025034.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid
Overview
Description
The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid” is a small molecule . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which are structurally similar to the compound , has been achieved using the Castagnoli–Cushman reaction . This method involves a one-pot, three-component synthesis based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group . In the co-crystal structure of AKR1C3 complexed with a similar compound, the bulky tetrahydroquinoline moiety is buried deeply into the SP1 pocket .Chemical Reactions Analysis
The compound has been studied for its inhibitory preference for AKR1C3 over its isoform AKR1C2 . The high inhibition selectivity originates from the different binding modes, namely “Inward” and “Outward,” of this compound series in AKR1C3 and AKR1C2, respectively .Scientific Research Applications
Inhibition of AKR1C3 in Cancer Therapy
- Mechanism : Crystal structure studies revealed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct twist, allowing the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Drug Design and Optimization
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroisoquinolin-2(1h)-sulfonamide, have been shown to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
Based on its structural similarity to other 3,4-dihydroisoquinolin-2(1h)-sulfonamides, it may interact with its target receptor (like pparδ) and modulate its activity . This interaction could lead to changes in gene expression and subsequent alterations in cellular processes .
Biochemical Pathways
Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammatory responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential interaction with pparδ, it may influence a variety of cellular processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-13(14(19)20)8-16-15(17-10)18-7-6-11-4-2-3-5-12(11)9-18/h2-5,8H,6-7,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHTJOWZOYCEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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